1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone
Overview
Description
1H,1’H-[5,5’-Biindene]-1,1’,3,3’(2H,2’H)-tetraone is a complex organic compound with a unique structure that consists of two indene units connected through a central carbonyl group
Preparation Methods
The synthesis of 1H,1’H-[5,5’-Biindene]-1,1’,3,3’(2H,2’H)-tetraone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Indene Units: The initial step involves the synthesis of indene units through cyclization reactions.
Coupling Reaction: The indene units are then coupled using a suitable coupling agent to form the biindene structure.
Oxidation: The final step involves the oxidation of the coupled product to introduce the carbonyl groups, resulting in the formation of 1H,1’H-[5,5’-Biindene]-1,1’,3,3’(2H,2’H)-tetraone.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
1H,1’H-[5,5’-Biindene]-1,1’,3,3’(2H,2’H)-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl groups, potentially converting them into hydroxyl groups.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1H,1’H-[5,5’-Biindene]-1,1’,3,3’(2H,2’H)-tetraone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 1H,1’H-[5,5’-Biindene]-1,1’,3,3’(2H,2’H)-tetraone exerts its effects involves interactions with specific molecular targets. The compound’s carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1H,1’H-[5,5’-Biindene]-1,1’,3,3’(2H,2’H)-tetraone can be compared with other similar compounds such as:
1H,1’H-1,1’-Biindene: Lacks the carbonyl groups, resulting in different chemical properties and reactivity.
1,1-Bis(triphenylsilyl)indene: Contains bulky triphenylsilyl groups, affecting its steric and electronic properties.
2-(4(1H)-Pyridinylidene)-1H-indene-1,3(2H)-dione: Contains a pyridinylidene group, introducing additional functionality.
The uniqueness of 1H,1’H-[5,5’-Biindene]-1,1’,3,3’(2H,2’H)-tetraone lies in its specific arrangement of indene units and carbonyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
5-(1,3-dioxoinden-5-yl)indene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O4/c19-15-7-17(21)13-5-9(1-3-11(13)15)10-2-4-12-14(6-10)18(22)8-16(12)20/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRWSMCCAPTQBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C1=O)C=C(C=C2)C3=CC4=C(C=C3)C(=O)CC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250635 | |
Record name | [5,5′-Bi-1H-indene]-1,1′,3,3′(2H,2′H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301250635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32385-21-0 | |
Record name | [5,5′-Bi-1H-indene]-1,1′,3,3′(2H,2′H)-tetrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32385-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5,5′-Bi-1H-indene]-1,1′,3,3′(2H,2′H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301250635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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